PDE4B and PDE4D Inhibition: 7-Methoxybenzofuran Derivative 4e vs. Lead Compounds FCPR16 and Z19153
The 7-methoxybenzofuran-based PDE4 inhibitor 4e (derived from 7-methoxy-1-benzofuran-3-carboxylic acid) achieves PDE4B IC50 = 10.0 nM and PDE4D IC50 = 15.2 nM, representing a 11-fold improvement over lead Z19153 (PDE4B IC50 = 110 nM, PDE4D IC50 = 1160 nM) [1][2]. Additionally, 4e demonstrates superior oral bioavailability (F = 66%) and a longer half-life (t1/2 = 2.0 h) in SD rats compared to FCPR16 and Z19153, which exhibit very low oral bioavailability [1].
| Evidence Dimension | PDE4B inhibition (IC50) |
|---|---|
| Target Compound Data | 10.0 nM (compound 4e, a 7-methoxybenzofuran-3-carboxylic acid derivative) |
| Comparator Or Baseline | Z19153: 110 nM (PDE4B1) |
| Quantified Difference | 11-fold lower IC50 (higher potency) |
| Conditions | Human PDE4B1 and PDE4D7 enzymatic assays |
Why This Matters
This quantitative potency advantage and pharmacokinetic improvement directly influence the selection of 7-methoxy-1-benzofuran-3-carboxylic acid as the preferred starting material for PDE4-targeted drug discovery programs.
- [1] Xia C, Wen H, Zheng L, et al. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis. Eur J Med Chem. 2024;275:116576. doi:10.1016/j.ejmech.2024.116576. View Source
- [2] TargetMol. Z19153 – PDE4 inhibitor (T88602). 2025. Available at: https://www.targetmol.cn/compound/z19153. View Source
